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Compound of Interest

Compound Name: 2-(1H-Indazol-3-YL)acetonitrile

CAS No.: 101714-15-2

Cat. No.: B012819

Get Quote

Executive Summary: The Indazole-3-Acetonitrile
Scaffold
2-(1H-Indazol-3-yl)acetonitrile represents a privileged "chemical adaptor" in drug discovery.

While the nitrile group itself can act as a reversible covalent warhead (targeting cysteine

residues in proteases), this scaffold is most valuable as a precursor to Indazole-3-

carboxamides and Indazole-3-amines.

These analogs have emerged as potent inhibitors of Tyrosine Kinases (e.g., VEGFR, PDGFR)

and Serine/Threonine Kinases (e.g., ERK1/2). The core indazole ring mimics the purine base of

ATP, allowing it to anchor into the kinase hinge region, while the acetonitrile-derived tail

extends into the hydrophobic pocket to dictate selectivity.

Key Applications
Primary Indication: Solid tumors (NSCLC, Breast Cancer) and Leukemia (CML).
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Mechanism of Action: ATP-competitive inhibition of kinases; modulation of Bcl-2/Bax

apoptotic pathways.

Key Advantage: High metabolic stability of the indazole core compared to indole isosteres.

Structural Analysis & SAR Logic
The biological activity of this class is governed by modifications in three specific zones.

Zone 1: The Indazole Core (N1 & C4-C7)
N1-Substitution (Solubility & Binding): The unsubstituted N1-H is a hydrogen bond donor.

Alkylation at N1 (e.g., with methyl, benzyl, or sulfonyl groups) often improves lipophilicity and

cellular permeability but may abolish H-bonding with the kinase hinge region (e.g., Glu

residues).

Optimization: Introduction of polar tails (e.g., morpholino-ethyl) at N1 can retain solubility

while accessing the solvent-exposed region of the binding pocket.

C4-C7 Substitution (Electronic Tuning):

C5/C6 Halogenation: Introducing Fluorine or Chlorine at C5 or C6 increases metabolic

stability (blocking oxidation) and enhances hydrophobic interactions.

C6 Hydrophilicity: Bulky hydrophilic groups at C6 often reduce potency due to steric clash,

whereas small electron-withdrawing groups are tolerated.

Zone 2: The Acetonitrile "Warhead" (C3-Position)
The acetonitrile group (-CH2-CN) is the pivot point.

Retention of Nitrile: Acts as a dipole; in rare cases, it forms covalent bonds with active site

cysteines (e.g., in Cathepsin inhibitors).

Hydrolysis to Carboxamide (-CONH2): The most common optimization. The amide carbonyl

accepts H-bonds from the backbone NH of the kinase activation loop.
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Alpha-Methylation: Adding methyl groups to the methylene linker (-C(CH3)2-CN) restricts

conformational freedom, potentially locking the molecule in a bioactive conformation

(Thorpe-Ingold effect).
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Figure 1: Strategic modification zones for Indazole-3-acetonitrile analogs.

Comparative Performance Data
The following table contrasts the parent acetonitrile scaffold with its two primary derivative

classes: the Carboxamide (Hydrolyzed) and the N1-Benzyl (Alkylated) analogs. Data is

synthesized from representative studies on K562 (Leukemia) cell lines.[1][2]
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Feature Analog A (Parent)
Analog B (N1-

Benzyl)

Analog C

(Carboxamide)

Structure
2-(1H-Indazol-3-

yl)acetonitrile

2-(1-Benzyl-1H-

indazol-3-

yl)acetonitrile

1H-Indazole-3-

carboxamide deriv.[3]

[4]

Primary Target General Cytotoxicity Tubulin / Non-specific VEGFR2 / ERK1/2

IC50 (K562)
> 50 µM (Low

Potency)
~15 - 20 µM

5.15 µM (High

Potency)

Solubility Moderate Low (Lipophilic) High (Polar)

Mechanism Weak Alkylator Membrane disruption
ATP-Competitive

Inhibition

Selectivity Poor Poor High (Kinase Specific)

Analysis:

Analog A (Parent): Shows weak activity. The nitrile group alone provides insufficient binding

energy for potent kinase inhibition.

Analog B (N1-Alkylation): Improves cellular uptake but lacks specific polar contacts, leading

to "off-target" cytotoxicity.

Analog C (Carboxamide): Represents the optimized lead (e.g., Compound 6o [1]). The

conversion of the nitrile to an amide creates a critical H-bond donor/acceptor motif essential

for high-affinity binding.

Experimental Protocols
To validate these SAR findings, the following protocols are recommended.

Protocol A: Synthesis of Indazole-3-carboxamide from
Acetonitrile
Rationale: Converting the nitrile precursor to the active amide pharmacophore.
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Starting Material: Dissolve 2-(1H-indazol-3-yl)acetonitrile (1.0 eq) in ethanol.

Hydrolysis: Add KOH (4.0 eq) and H2O2 (30%, excess) to the solution.

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). The

nitrile spot (Rf ~0.7) should disappear, replaced by the amide (Rf ~0.4).

Work-up: Neutralize with 1N HCl. Precipitate the solid, filter, and recrystallize from ethanol.

Validation: Confirm conversion via IR (Appearance of C=O stretch at ~1660 cm⁻¹;

disappearance of C≡N stretch at ~2220 cm⁻¹).

Protocol B: MTT Cell Viability Assay (K562 Lines)
Rationale: Determining the IC50 to quantify the impact of structural modifications.

Seeding: Plate K562 cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 medium.

Treatment: Add test compounds (Analog A, B, C) at gradient concentrations (0.1, 1, 5, 10,

50, 100 µM). Include DMSO control.

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

Development: Add 20 µL MTT solution (5 mg/mL). Incubate for 4 hours.

Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

Mechanism of Action: The Apoptotic Trigger
Potent analogs (like Analog C) function by inhibiting upstream kinases (ERK/VEGFR), leading

to the downregulation of anti-apoptotic proteins.
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Figure 2: Signaling cascade where Indazole inhibition leads to mitochondrial apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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